1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid
Overview
Description
1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their biological activity. This particular compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid typically involves multiple stepsThe Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The Boc-protected amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-6-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the aminoethyl side chain .
Scientific Research Applications
1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Medicine: The compound can be used in the development of pharmaceuticals targeting various diseases.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid involves the interaction of the indole ring with biological targets. The Boc group protects the amino functionality during reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in organic synthesis.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure, used for protecting amine groups.
Uniqueness: 1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid is unique due to its indole core, which imparts significant biological activity. The presence of the Boc-protected aminoethyl group allows for versatile synthetic applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]indole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-7-9-18-8-6-11-4-5-12(14(19)20)10-13(11)18/h4-6,8,10H,7,9H2,1-3H3,(H,17,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKSQIDOSQMQPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140725 | |
Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885266-68-2 | |
Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885266-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701140725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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